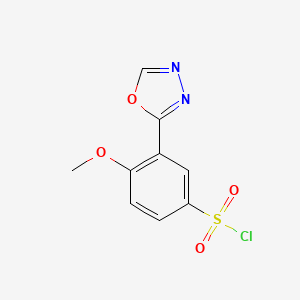![molecular formula C17H17ClO5 B12091124 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid CAS No. 560998-04-1](/img/structure/B12091124.png)
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C({17})H({17})ClO(_{5}). It is characterized by the presence of a chlorophenoxy group and an ethoxybenzoic acid moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 3-ethoxybenzoic acid as the primary starting materials.
Etherification: 2-Chlorophenol is reacted with ethylene oxide under basic conditions to form 2-(2-chlorophenoxy)ethanol.
Esterification: The resulting 2-(2-chlorophenoxy)ethanol is then reacted with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically applied.
Major Products
The major products formed from these reactions include various substituted phenoxyethoxybenzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subject to ongoing research, but the compound’s structure suggests it may interact with cellular membranes and proteins, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenoxy)acetic acid: Similar in structure but lacks the ethoxybenzoic acid moiety.
4-(2-(2-Chlorophenoxy)ethoxy)benzoic acid: Similar but without the ethoxy group on the benzoic acid ring.
3-(2-(2-Chlorophenoxy)ethoxy)benzoic acid: Similar but with a different substitution pattern on the benzoic acid ring.
Uniqueness
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
560998-04-1 |
|---|---|
Formule moléculaire |
C17H17ClO5 |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzoic acid |
InChI |
InChI=1S/C17H17ClO5/c1-2-21-16-11-12(17(19)20)7-8-15(16)23-10-9-22-14-6-4-3-5-13(14)18/h3-8,11H,2,9-10H2,1H3,(H,19,20) |
Clé InChI |
FKFDWCUWJCMCJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)


![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)

